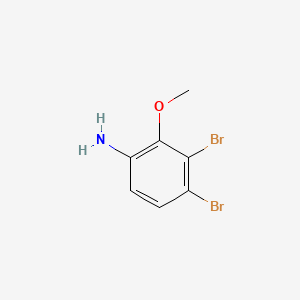

3,4-Dibromo-2-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJOIDVLBIDJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747594 | |

| Record name | 3,4-Dibromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141892-43-4 | |

| Record name | 3,4-Dibromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Amines in Organic Synthesis

Aryl amines, compounds where an amino group is attached to an aromatic ring, are cornerstones of organic synthesis. wisdomlib.orgsundarbanmahavidyalaya.in Their importance lies in their versatile reactivity and their role as precursors to a wide array of complex molecules used in pharmaceuticals, dyes, and polymers. sundarbanmahavidyalaya.innumberanalytics.com The amino group makes them excellent nucleophiles and allows them to act as bases. numberanalytics.com This reactivity is fundamental to many chemical processes. numberanalytics.comnumberanalytics.com

A key reaction of aryl amines is diazotization, which converts the primary amine into a diazonium salt. fiveable.melibretexts.org These salts are highly valuable intermediates that can be transformed into a variety of functional groups, enabling the synthesis of aryl halides and nitriles through reactions like the Sandmeyer reaction. fiveable.melibretexts.org Furthermore, the aniline (B41778) moiety is a subunit in many biologically active and medicinally significant molecules, making its synthesis a long-standing area of interest. wjpmr.com They are essential building blocks for creating pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.comresearchgate.net

Contextualization of Halogenated Aniline Derivatives in Contemporary Chemistry

The introduction of halogen atoms to the aniline (B41778) structure creates halogenated aniline derivatives, a subclass with significantly modified chemical properties. wur.nl Halogenated aromatic compounds are crucial synthetic building blocks for creating carbon-carbon bonds through methods like cross-coupling and Grignard reactions. nih.gov These derivatives are widely used in the production of agrochemicals, dyes, and pharmaceuticals. wur.nl

Halogenated anilines are particularly important in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, which are powerful methods for forming carbon-nitrogen (C-N) bonds. wjpmr.comacs.org These reactions are essential for synthesizing complex arylated amines found in pharmaceuticals, natural products, and organic materials. acs.org The presence of halogens also influences the electronic properties of the molecule, making these compounds candidates for applications in materials science, such as in nonlinear optics. ccsenet.orgresearchgate.net The specific position and nature of the halogen substituent can direct the regioselectivity of subsequent reactions, a critical aspect in multi-step synthesis. nih.govbeilstein-journals.org For instance, o-haloanilines are valuable precursors for synthesizing indoles, a common motif in medicinal compounds. nsf.gov

Research Landscape of 3,4 Dibromo 2 Methoxyaniline

3,4-Dibromo-2-methoxyaniline is a specific halogenated aniline (B41778) derivative whose unique substitution pattern makes it a valuable intermediate in targeted synthetic applications. Its chemical structure features a molecular formula of C₇H₇Br₂NO. The compound is characterized by an aniline ring substituted with two bromine atoms at the 3 and 4 positions and a methoxy (B1213986) group at the 2 position. This arrangement of electron-withdrawing bromine atoms and an electron-donating methoxy group creates a distinct electronic and steric profile that influences its reactivity in chemical synthesis.

Research on this compound is primarily focused on its role as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇Br₂NO |

| Molecular Weight | 296.95 g/mol |

| CAS Number | 950259-70-0 |

| Appearance | Solid |

Note: Data is compiled from publicly available chemical information databases. Physical properties like melting point and appearance may vary between suppliers.

Interdisciplinary Research Connections Excluding Direct Biological Outcomes

Direct Halogenation Protocols

Direct halogenation of an aromatic ring is a fundamental transformation for introducing bromine atoms. However, achieving the desired 3,4-dibromo substitution pattern on a 2-methoxyaniline scaffold requires careful control of regioselectivity and reaction conditions.

The direct dibromination of 2-methoxyaniline to yield the 3,4-dibromo isomer is synthetically challenging. The powerful activating and ortho, para-directing nature of the amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups preferentially directs electrophilic attack to positions 4, 6, and 5 of the ring. This inherent reactivity often leads to a mixture of products, with the formation of 2,6-dibromo, 4,6-dibromo, or other isomers being more favorable than the desired 3,4-substituted product.

To overcome this regiochemical challenge, several strategic approaches can be considered:

Stepwise Bromination: A more controlled route involves the sequential introduction of bromine atoms. This strategy would begin with the synthesis of a monobrominated intermediate, such as 4-bromo-2-methoxyaniline (B48862) or 3-bromo-2-methoxyaniline. The subsequent bromination of this intermediate would then be governed by the combined directing effects of the amine, methoxy, and the newly introduced bromine atom. For example, brominating 4-bromo-2-methoxyaniline would need to favor substitution at the 3-position over the activated 6-position, which would require careful optimization of steric and electronic factors.

Functional Group Manipulation: An alternative strategy involves altering the directing ability of the functional groups. The strong activation of the amine can be tempered by acetylation, converting it to a less activating, but still ortho, para-directing acetamido group. A typical sequence would be:

Acetylation of 2-methoxyaniline.

Stepwise bromination to introduce bromine at the 4- and then 3-positions.

Deprotection (hydrolysis) of the acetamido group to restore the aniline functionality.

Reductive Bromination of a Nitro Precursor: Regioselectivity can be achieved by starting with a different precursor, such as a substituted nitrobenzene. The nitro group is a strong deactivating and meta-directing group. A plausible synthetic pathway could involve the bromination of a methoxy-nitrobenzene derivative, followed by the reduction of the nitro group to an amine in the final step. For instance, the synthesis of 3-bromo-4-methoxyaniline (B105698) has been achieved by starting with p-fluoronitrobenzene, followed by bromination, methoxylation, and finally, nitro reduction.

The choice of brominating agent and reaction conditions is critical for maximizing the yield and selectivity of the desired product. Several systems are commonly employed for the bromination of activated aromatic rings like anilines and their derivatives.

Molecular Bromine (Br₂): The classic method involves using molecular bromine, often in a solvent like acetic acid or a halogenated hydrocarbon such as dichloromethane. While effective, this method can be aggressive, leading to over-bromination and the formation of multiple products, especially with highly activated substrates. Controlling the stoichiometry and temperature is crucial to favor monobromination.

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine, often preferred for substrates prone to oxidation or over-halogenation. It can be used in various solvents, including acetonitrile (B52724) and THF. The use of NBS with fluoroboric acid has been reported for the high-yield regioselective synthesis of 4-bromo-2-methoxyaniline, successfully avoiding di-substitution.

In Situ Generation of Bromine: Modern methods often utilize a combination of a bromide salt (e.g., NaBr, KBr, NH₄Br) and an oxidant. The H₂O₂/HBr or NaBr/H₂O₂ systems are common examples. In these systems, hydrogen peroxide oxidizes the bromide ion to generate the active brominating species (in situ), avoiding the handling of hazardous liquid bromine. These reactions can often be performed under milder conditions and in more environmentally benign solvents. A method for the selective monobromination of anilines has been reported using NH₄Br and H₂O₂ in acetic acid.

The following table summarizes reaction conditions used for the synthesis of relevant

Palladium-Catalyzed Coupling Approaches

Ligand Design and Catalyst Optimization for Cross-Coupling

The utility of this compound as a synthetic building block is largely realized through cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which enable the formation of new carbon-carbon and carbon-nitrogen bonds. The efficiency and selectivity of these transformations are critically dependent on the design of the ligand and the optimization of the catalyst system.

Palladium complexes are the most common catalysts for these reactions, with precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ being widely used. libretexts.orgmdpi.com For the catalytic cycle to begin, a Pd(II) source must first be reduced to the active Pd(0) species. yonedalabs.com The reactivity of the catalyst is significantly enhanced by the choice of ligand. Modern catalyst systems for substrates like dihaloarylamines often employ electron-rich and sterically bulky phosphine (B1218219) ligands. libretexts.org These ligands facilitate the initial oxidative addition step—often the rate-determining step in the catalytic cycle—and promote the final reductive elimination to release the product. libretexts.org

Buchwald's dialkylbiaryl phosphine ligands, such as XPhos, SPhos, and BrettPhos, are particularly effective. acs.orgsigmaaldrich.comnih.gov Their bulky nature helps to create a coordinatively unsaturated metal center, which is highly reactive, while their electron-donating properties stabilize the palladium complex and increase its catalytic activity. mdpi.com The choice of ligand can be crucial for controlling regioselectivity, a significant challenge when coupling a substrate with two non-equivalent bromine atoms, as in this compound. Systematic screening of ligand and base combinations is often necessary to achieve optimal results for a specific transformation. acs.orgsigmaaldrich.com

While palladium is dominant, nickel-based catalysts also serve as a cost-effective alternative for Suzuki-Miyaura couplings. mdpi.comsumitomo-chem.co.jp Nickel catalysts have been shown to tolerate free amino groups on the halide substrate, which is a key feature of the target compound. sumitomo-chem.co.jp

Table 1: Representative Catalyst Systems for Cross-Coupling of Aryl Halides

| Coupling Reaction | Catalyst Precursor | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene |

| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos, Josiphos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| Suzuki-Miyaura | PdCl₂(dppf) | (dppf) | NaOH, K₂CO₃ | THF, DMF |

| Suzuki-Miyaura | Ni(COD)₂ | PPh₃ | K₃PO₄ | Toluene, THF |

This table presents common systems used for aryl halide cross-coupling; specific conditions for this compound would require experimental optimization.

Multi-Step Synthetic Sequences Employing this compound Precursors

The synthesis of this compound is not a trivial process due to the need for precise regiochemical control of the bromine substituents. A plausible multi-step synthetic route can be designed by applying principles of electrophilic aromatic substitution and retrosynthetic analysis. libretexts.orglibretexts.org A logical pathway involves the sequential bromination of a suitable precursor.

A feasible approach begins with the synthesis of 4-Bromo-2-methoxyaniline, which can then be subjected to a second bromination.

Step 1: Synthesis of 4-Bromo-2-methoxyaniline The synthesis of the monosubstituted precursor, 4-Bromo-2-methoxyaniline, can be achieved with high regioselectivity starting from 2-Methoxyaniline (o-anisidine). prepchem.com Direct bromination with molecular bromine often leads to mixtures of isomers. tandfonline.com However, the use of a milder, more selective brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) in a solvent such as methylene (B1212753) chloride at low temperatures allows for the preferential formation of the para-brominated product in high yield. prepchem.com The amino group is a powerful ortho-, para-director, and since the ortho-positions are sterically accessible and the para-position is electronically favored, this reaction provides the desired 4-bromo isomer. prepchem.com

Step 2: Synthesis of this compound The second bromination is performed on 4-Bromo-2-methoxyaniline to introduce a bromine atom at the C3 position. In this precursor, both the amino and methoxy groups are activating and direct incoming electrophiles to the C3 and C5 positions. The amino group is the stronger activator, making the C3 position (ortho to the amine) a likely site for substitution. A standard brominating agent such as molecular bromine (Br₂) in a solvent like acetic acid can be used for this step. This reaction may produce a mixture of isomers, including the 3,4-dibromo and 3,5-dibromo products, which would necessitate careful purification. tandfonline.com

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-Methoxyaniline | 2,4,4,6-tetrabromo-2,5-cyclohexadienone, Methylene Chloride, -10°C to RT | 4-Bromo-2-methoxyaniline |

| 2 | 4-Bromo-2-methoxyaniline | Bromine (Br₂), Acetic Acid | This compound |

Purification and Isolation Techniques for High Purity this compound

Achieving high purity for this compound is essential for its use in subsequent synthetic applications, particularly in catalysis and pharmaceutical intermediate synthesis where impurities can have significant detrimental effects. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography: Flash column chromatography is a highly effective technique for separating the desired product from unreacted starting materials, reagents, and isomeric byproducts. rsc.org Silica (B1680970) gel is the most common stationary phase. prepchem.com The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. For relatively nonpolar compounds like halogenated anilines, common eluents include mixtures of petroleum ether (or hexane) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. rsc.orggoogle.com For instance, a gradient system starting with a nonpolar solvent and gradually increasing the polarity can effectively resolve complex mixtures. rsc.org It is noted, however, that the separation of bromo-aniline isomers can sometimes be challenging. tandfonline.com

Recrystallization: Recrystallization is a powerful technique for purifying the final solid product. The crude material is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical. For compounds like substituted anilines, common recrystallization solvents include alcohols such as methanol (B129727) or ethanol (B145695), often mixed with water to decrease solubility upon cooling. Hexane can also be effective for crystallizing relatively nonpolar compounds.

Table 3: Comparison of Purification Techniques

| Technique | Principle | Common Solvents/Phases | Advantages |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). prepchem.com | Mobile Phase: Hexane/Ethyl Acetate, Petroleum Ether/Dichloromethane. rsc.orggoogle.com | Effective for separating complex mixtures and isomers; applicable to both solid and oil products. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Methanol, Ethanol/Water, Hexane. | Yields highly pure crystalline solids; can be scaled for larger quantities. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a suite of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

¹H and ¹³C NMR Spectral Analysis for Connectivity and Substituent Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment, number, and connectivity of atoms.

In the ¹H NMR spectrum of this compound, the aromatic region is expected to show two distinct signals for the two adjacent protons on the benzene (B151609) ring. These protons, located at positions 5 and 6, would likely appear as doublets due to coupling with each other. The methoxy group (-OCH₃) protons would present as a sharp singlet, typically in the range of δ 3.8–4.0 ppm, while the amine (-NH₂) protons would appear as a broad singlet.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronic effects of the substituents (NH₂, OCH₃, and Br). Carbons bonded to the electronegative bromine and oxygen atoms are shifted downfield. For example, in analogous brominated anilines, carbons substituted with bromine typically resonate in the δ 110–130 ppm range, while the methoxy carbon appears around δ 55–60 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.35 | d | 1H | Ar-H5 |

| ~6.90 | d | 1H | Ar-H6 |

| ~4.50 | br s | 2H | -NH₂ |

| ~3.90 | s | 3H | -OCH₃ |

Note: This is a predictive table based on analogous structures. Actual values may vary.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~148.0 | C2 (-OCH₃) |

| ~140.0 | C1 (-NH₂) |

| ~128.0 | C5 |

| ~120.0 | C6 |

| ~115.0 | C4 (-Br) |

| ~112.0 | C3 (-Br) |

| ~56.5 | -OCH₃ |

Note: This is a predictive table based on analogous structures and substituent effects.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Correlation

While 1D NMR provides primary assignments, 2D NMR experiments are crucial for confirming the molecular framework by revealing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the aromatic protons at H-5 and H-6, definitively proving their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. columbia.edu It provides unambiguous one-bond C-H connectivity. The HSQC spectrum would show correlations between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the methoxy proton signal with the methoxy carbon signal. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the entire structure by showing correlations between protons and carbons over two to three bonds. columbia.edu For this molecule, critical HMBC correlations would include:

The methoxy protons (-OCH₃) correlating to the C-2 carbon.

The H-6 proton correlating to C-1, C-2, and C-4.

The H-5 proton correlating to C-1, C-3, and C-4. These long-range correlations allow for the unequivocal placement of the bromine atoms and the methoxy group relative to the amine and the remaining protons, confirming the 3,4-dibromo-2-methoxy substitution pattern.

Nuclear Overhauser Effect (NOE) for Stereochemical and Proximity Analysis

The Nuclear Overhauser Effect (NOE) is a phenomenon used to identify nuclei that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. libretexts.org This is observed in 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). libretexts.org

For this compound, NOE analysis provides critical spatial information:

An NOE correlation between the amine (-NH₂) protons and the aromatic proton at C-6 would confirm their ortho relationship.

A correlation between the methoxy (-OCH₃) protons and the amine protons would establish their proximity on the ring at positions C-2 and C-1, respectively. These through-space interactions help to confirm the regiochemistry and the conformation of the substituents on the aromatic ring. researchgate.net

Addressing Spectroscopic Data Discrepancies through Multi-Method Validation

Spectroscopic data can sometimes present ambiguities or contradictions, arising from sample impurities, the presence of isomers, or unexpected electronic effects. Resolving these discrepancies requires a multi-method validation approach.

Cross-Method Validation: Data from orthogonal techniques are compared. For instance, the molecular formula determined by HRMS must be consistent with the number and types of signals observed in ¹H and ¹³C NMR.

Computational Modeling: Discrepancies in chemical shifts can be investigated by comparing experimental data with theoretical values predicted using computational methods like Density Functional Theory (DFT).

Crystallographic Resolution: In cases where spectroscopic data remains ambiguous, single-crystal X-ray diffraction can provide a definitive, three-dimensional structure of the molecule. This crystallographic data can then be used to resolve any uncertainties in the NMR assignments, such as ambiguous NOE effects.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy (typically with an error of less than 5 ppm), which allows for the confident determination of a molecule's elemental composition. mdpi.comthieme-connect.com For this compound, with a molecular formula of C₇H₇Br₂NO, HRMS provides two crucial pieces of evidence for structural confirmation. axios-research.com

First, it confirms the exact mass of the molecular ion. Second, it reveals the distinct isotopic pattern characteristic of a molecule containing two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a unique isotopic cluster for the molecular ion [M]⁺, with major peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1, providing a clear signature for a dibrominated compound.

HRMS Data for this compound (C₇H₇Br₂NO)

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 279.8969 | 279.8971 |

Note: "Found Mass" is a representative value for illustrative purposes.

Ionization Techniques (e.g., ESI, GC-MS) in Structure Identification

Mass spectrometry is a cornerstone in the structural identification of organic compounds. The choice of ionization technique is critical and depends on the analyte's properties. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) mass spectrometry are valuable methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nemi.gov The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer. nemi.gov For this compound, the electron ionization (EI) mode is typically used. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting mass spectrum provides a unique fingerprint of the molecule, including a molecular ion peak corresponding to its molecular weight. GC-MS is particularly useful for identifying decomposition products and confirming purity. The presence of two bromine atoms is readily identified by the characteristic isotopic pattern in the mass spectrum. docbrown.info

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is well-suited for polar and less volatile molecules. dokumen.pub It generates ions directly from a solution, typically by applying a high voltage to a liquid stream, creating an aerosol. This method usually results in protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. acs.orgnih.gov ESI, often coupled with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. acs.orgkyoto-u.ac.jp This precise mass is crucial for confirming the molecular formula of this compound.

| Ionization Technique | Principle | Information Obtained for this compound |

| GC-MS (EI) | Molecules are separated by GC and then ionized by high-energy electrons, causing fragmentation. | Molecular weight, fragmentation pattern, purity analysis, and identification of isotopic bromine patterns. nemi.govdocbrown.info |

| ESI-MS | Ions are generated from a solution by creating a charged aerosol, a soft ionization method. dokumen.pub | Accurate molecular mass, determination of elemental formula, and structural information from tandem MS (MS/MS). acs.orgnih.gov |

Fragmentation Pathway Analysis for Structural Insights

The fragmentation pattern observed in a mass spectrum, particularly from electron ionization (EI) in GC-MS, offers a detailed roadmap to the molecule's structure. The fragmentation of this compound is governed by the stability of the resulting carbocations and radical species.

A key feature in the mass spectrum of this compound is the presence of isotopic peaks for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Consequently, any fragment containing one bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge (m/z) units. Fragments containing two bromine atoms will exhibit a characteristic triplet pattern with a 1:2:1 intensity ratio. docbrown.info

Common fragmentation pathways for substituted anilines and related aromatic compounds include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org

Loss of a Methyl Radical: The methoxy group can lose its methyl group (•CH₃), resulting in a fragment with a mass 15 units less than the parent ion.

Loss of Functional Groups: Fragmentation can occur through the loss of the entire methoxy group (•OCH₃) or the amino group (•NH₂).

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in a significant peak.

Ring Fragmentation: The aromatic ring itself can break apart, although this typically requires higher energy and results in lower mass fragments.

Analysis of these fragmentation patterns allows for the precise placement of the substituents on the aniline ring, confirming the 3,4-dibromo-2-methoxy substitution pattern.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying functional groups within a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Functional Group Identification:

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. uobabylon.edu.iq

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group's methyl component is observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are found in the 1450–1600 cm⁻¹ region.

C-O Stretching: The C-O bond of the aryl ether (methoxy group) gives rise to a strong, characteristic absorption band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

C-Br Stretching: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the 500–650 cm⁻¹ range.

Hydrogen Bonding Analysis: The presence of the amino (-NH₂) group allows for intermolecular hydrogen bonding. In a concentrated or solid-state sample, the N-H stretching bands are often broadened and shifted to lower frequencies (e.g., 3300-3400 cm⁻¹) compared to a dilute solution where sharp, "free" N-H bands are more prominent (around 3400-3500 cm⁻¹). uobabylon.edu.iqmdpi.com This shift and broadening provide clear evidence of hydrogen bonding interactions (N-H···N or N-H···O) within the sample matrix. nih.govconicet.gov.ar

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Two bands expected for a primary amine; position and shape are sensitive to hydrogen bonding. uobabylon.edu.iq |

| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of the benzene ring. |

| Aliphatic C-H Stretch (methoxy) | 2850 - 2960 | Corresponds to the methyl group of the -OCH₃ substituent. |

| Aromatic C=C Stretch | 1450 - 1600 | A series of peaks characteristic of the aromatic ring. |

| C-N Stretch | 1250 - 1350 | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong band characteristic of the aryl ether linkage. |

| Symmetric C-O-C Stretch | 1000 - 1075 | Characteristic of the aryl ether linkage. |

| C-Br Stretch | 500 - 650 | Indicates the presence of bromine substituents. |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light due to changes in a molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which depends on changes in polarizability.

For this compound, Raman spectroscopy is particularly effective for observing:

Symmetric Vibrations: Vibrations that are symmetric in nature, such as the symmetric stretching of the C=C bonds in the aromatic ring, often produce strong Raman signals. nih.gov

Non-Polar Bonds: Bonds with low polarity, like C-C and C-Br, tend to be strong scatterers in Raman spectroscopy, whereas their absorption in IR might be weak. scholarsresearchlibrary.com

The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. For instance, the symmetric N-H stretch, which may be weaker in the IR spectrum compared to the asymmetric stretch, can sometimes be more clearly observed in the Raman spectrum. By comparing the two spectra, a comprehensive vibrational profile can be constructed, reinforcing the structural elucidation. nih.govscholarsresearchlibrary.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Studies and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The principal chromophore in this compound is the substituted benzene ring. The electronic spectrum is characterized by π → π* transitions associated with the aromatic system. The positions and intensities of the absorption maxima (λ_max) are significantly influenced by the substituents attached to the ring, which act as auxochromes.

Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, which generally causes a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect).

Methoxy Group (-OCH₃): Similar to the amino group, the oxygen atom of the methoxy group has lone pairs that can interact with the benzene ring, also contributing to a bathochromic shift. researchgate.net

Bromine Atoms (-Br): Halogen substituents also influence the electronic spectrum through a combination of their inductive (-I) and resonance (+R) effects, typically resulting in a red shift of the absorption bands.

The UV-Vis spectrum of this compound in a suitable solvent (like ethanol or methanol) would be expected to show strong absorption bands characteristic of a substituted aniline, likely in the range of 240-260 nm and 290-320 nm. The exact position of λ_max provides qualitative information about the electronic structure and conjugation within the molecule. umaine.eduresearchgate.net

Insights into Electronic Transitions

The electronic absorption properties of this compound, as with other aromatic compounds, are typically studied using UV-Visible spectroscopy. The absorption of UV or visible light by a molecule induces the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules, the most common transitions involve the excitation of non-bonding (n) or π electrons into antibonding π* orbitals. tanta.edu.eg

The chromophore in this compound is the substituted benzene ring. The presence of the electron-donating amine (-NH2) and methoxy (-OCH3) groups, along with the electron-withdrawing bromine atoms, influences the energy levels of the molecular orbitals. uomustansiriyah.edu.iq Substituents with unshared electron pairs, such as the amino and methoxy groups, can cause a bathochromic shift (red shift) to longer wavelengths. uomustansiriyah.edu.iq

The electronic spectrum of this compound is expected to exhibit absorptions characteristic of π → π* and possibly n → π* transitions. uzh.chlibretexts.org

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the π-system of the benzene ring. uzh.ch Conjugation and substituent effects can shift these bands to wavelengths greater than 200 nm, making them accessible to standard UV-Vis spectrophotometers. libretexts.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen of the amine group or the oxygen of the methoxy group to a π* antibonding orbital of the aromatic ring. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org

The exact absorption maxima (λmax) and molar extinction coefficients (ε) would be determined by recording the spectrum in a suitable solvent, like ethanol or hexane. uomustansiriyah.edu.iq The polarity of the solvent can influence the position and intensity of absorption bands. tanta.edu.eg

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would first need to be grown. ulisboa.pt This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis would yield a detailed set of crystallographic data, which includes:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Atomic Coordinates: The precise position (x, y, z) of each non-hydrogen atom in the asymmetric unit.

Molecular Geometry: From the atomic coordinates, precise bond lengths, bond angles, and torsion angles are calculated. This allows for a detailed conformational analysis, such as the planarity of the aromatic ring and the orientation of the methoxy and amine substituents relative to the ring.

For example, studies on similar halogenated aniline derivatives have utilized this method to elucidate their molecular structures with high precision. aaru.edu.jo The presence of heavy atoms like bromine makes the structure solution relatively straightforward.

Table 1: Representative Crystal Data and Structure Refinement Parameters (Hypothetical for this compound) This table is illustrative and represents the type of data obtained from a single-crystal XRD experiment.

| Parameter | Value |

|---|---|

| Chemical formula | C₇H₇Br₂NO |

| Formula weight | 280.95 g/mol |

| Crystal system | Monoclinic (Example) |

| Space group | P2₁/c (Example) |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z (molecules/unit cell) | 4 (Example) |

| Density (calculated) (g/cm³) | Hypothetical value |

| Final R indices [I>2σ(I)] | R₁ = value, wR₂ = value |

| Goodness-of-fit on F² | Hypothetical value |

Analysis of Intermolecular Interactions and Supramolecular Assembly in Solid State

The data from single-crystal X-ray diffraction also reveals how molecules of this compound are arranged in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds with acceptor atoms on neighboring molecules. nih.gov The methoxy oxygen could potentially act as a weak acceptor.

Halogen Bonding: The bromine atoms can participate in halogen bonds (e.g., Br···O or Br···N), a type of directional interaction that can significantly influence crystal packing.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

Table 2: Potential Intermolecular Hydrogen Bond Geometry (Hypothetical) This table illustrates the type of data used to describe intermolecular interactions.

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N—H···O (methoxy) | Typical | Expected | Expected | Expected |

| N—H···Br | Typical | Expected | Expected | Expected |

(D = donor atom; A = acceptor atom)

Powder X-ray Diffraction (XRD) for Bulk Material Characterization

While single-crystal XRD analyzes one perfect crystal, powder X-ray diffraction (PXRD) is used to characterize a bulk, microcrystalline sample. cam.ac.uk This technique is crucial for confirming that the structure determined from a single crystal is representative of the entire batch, identifying the crystalline phase, and assessing purity. cam.ac.uk

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the detector measures the intensity of the diffracted beams as a function of the diffraction angle (2θ). harvard.edu Since the microcrystals in the powder are randomly oriented, the measurement results in a characteristic one-dimensional pattern of peaks. cam.ac.uk

The resulting diffractogram for this compound would show a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a "fingerprint" for the crystalline solid and can be used for:

Phase Identification: Comparing the experimental pattern to a database or a pattern calculated from single-crystal data confirms the identity of the material. nist.govgovinfo.gov

Purity Assessment: The presence of unexpected peaks would indicate crystalline impurities.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. cam.ac.uk

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared to the theoretical values calculated from the chemical formula, C₇H₇Br₂NO. This comparison serves to confirm the empirical formula and assess the purity of the synthesized compound. aaru.edu.jo For halogenated compounds, analysis of bromine content can also be performed.

A close match between the found and calculated percentages provides strong evidence for the correct stoichiometry of this compound.

Table 3: Elemental Analysis Data for C₇H₇Br₂NO

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 29.93% | To be determined |

| Hydrogen (H) | 2.51% | To be determined |

| Nitrogen (N) | 4.99% | To be determined |

| Bromine (Br) | 56.88% | To be determined |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the properties of molecules from first principles. These methods are used to determine stable molecular structures and to understand the distribution and energy of electrons within the molecule.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. For substituted anilines, DFT has proven to be a reliable tool for predicting molecular geometries and electronic properties. pku.edu.cn

Geometry Optimization: The first step in a computational study is typically to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For anilines and their derivatives, a common and effective approach involves using the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p). pku.edu.cn This level of theory accurately computes structural parameters like bond lengths, bond angles, and dihedral angles. The optimized geometry represents the most stable conformation of the molecule in the gas phase.

Electronic Structure Analysis: Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic properties. This includes mapping the electron density to understand charge distribution and calculating the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are crucial for understanding the molecule's reactivity and spectral properties.

Table 1: Representative Geometric Parameters Calculated with DFT This table illustrates the type of data generated from DFT geometry optimization for a molecule like this compound. The values are representative and not specific experimental or calculated data for this exact molecule.

| Parameter | Atom Pair/Group | Description |

| Bond Lengths (Å) | C-N | Length of the bond between the ring and the amino group. |

| C-Br | Length of the carbon-bromine bonds. | |

| C-O (methoxy) | Length of the carbon-oxygen bond in the methoxy group. | |

| Bond Angles (°) | C-C-N | Angle defining the position of the amino group on the ring. |

| C-C-Br | Angle defining the position of the bromine atoms. | |

| Dihedral Angles (°) | C-C-N-H | Angle describing the orientation of the amino group relative to the benzene ring. |

| C-C-O-C | Angle describing the orientation of the methoxy group relative to the benzene ring. |

Beyond DFT, other methods can provide insights into molecular conformation and stability.

Ab Initio Methods: Ab initio, meaning "from the beginning," refers to methods that compute solutions to the Schrödinger equation without using experimental data for parametrization. grafiati.com Hartree-Fock (HF) theory is a foundational ab initio method. While HF systematically neglects a portion of the electron correlation, making it less accurate than DFT for many properties, it can be a useful starting point for more advanced, correlated methods like Møller-Plesset perturbation theory (MP2). These methods are computationally more demanding than DFT but can provide benchmark results for stability and conformational analysis.

Semi-Empirical Methods: These methods are based on the same fundamental framework as Hartree-Fock but use parameters derived from experimental or high-level theoretical data to simplify the calculations, particularly by neglecting or approximating certain integrals. researchgate.net Methods like AM1, PM3, and MNDO are much faster than ab initio or DFT approaches, making them suitable for preliminary conformational searches on larger molecules. They can efficiently explore the potential energy surface to identify various stable conformers (isomers that differ by rotation around single bonds), which can then be subjected to more accurate DFT or ab initio calculations for final energy and geometry determination.

Spectroscopic Data Prediction and Validation

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions.

NMR Spectra: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS).

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations, usually performed with DFT, can predict the wavenumbers and intensities of these vibrations. The results provide a theoretical vibrational spectrum where each peak corresponds to a specific molecular motion, such as the N-H stretching of the amine group, C-Br stretching, or aromatic ring deformations.

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak.

A critical step in computational research is the validation of theoretical models against experimental data.

For a molecule like this compound, the calculated NMR, IR, and UV-Vis spectra would be compared with experimentally measured spectra.

IR and NMR: In vibrational and NMR spectroscopy, calculated values often show systematic deviations from experimental ones due to factors like solvent effects and the approximations inherent in the theory. For IR spectra, calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. For NMR, a strong linear correlation between the calculated and experimental chemical shifts is a key indicator of the model's accuracy.

UV-Vis: The comparison of TD-DFT and experimental UV-Vis spectra helps assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. Discrepancies can often be explained by solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Table 2: Illustrative Comparison of Theoretical and Experimental Data This table demonstrates how computational and experimental data are typically compared. It is for illustrative purposes only.

| Spectroscopic Data | Theoretical Prediction (Example) | Experimental Observation (Hypothetical) | Assignment (Example) |

| IR (cm⁻¹) | Scaled Freq: 3450 cm⁻¹ | Peak at 3445 cm⁻¹ | N-H asymmetric stretch |

| Scaled Freq: 1255 cm⁻¹ | Peak at 1250 cm⁻¹ | C-O-C asymmetric stretch | |

| ¹³C NMR (ppm) | δ = 148.5 ppm | Peak at 149.0 ppm | C-N (Carbon attached to amino group) |

| UV-Vis (nm) | λmax = 295 nm (π → π*) | Peak at 300 nm | Transition involving the benzene ring orbitals |

Analysis of Molecular Reactivity Descriptors

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron to a higher energy state.

Ionization Potential (I): Approximated as I ≈ -E_HOMO, it represents the energy required to remove an electron. A lower ionization potential indicates a better electron donor.

Electron Affinity (A): Approximated as A ≈ -E_LUMO, it represents the energy released when a molecule accepts an electron. A higher electron affinity suggests a better electron acceptor.

Electronegativity (χ): Defined as χ = (I + A) / 2, it measures a molecule's ability to attract electrons.

Chemical Hardness (η): Defined as η = (I - A) / 2, it measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Defined as ω = χ² / (2η), this index quantifies the ability of a molecule to act as an electrophile.

For this compound, the electron-donating amino and methoxy groups and the electron-withdrawing bromine atoms would influence these descriptors, determining its reactivity in electrophilic and nucleophilic reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, with the negative potential region (often around the amine nitrogen) indicating likely sites for electrophilic attack.

Conceptual Density Functional Theory (CDFT) Applications

To illustrate the application of CDFT, a table of conceptual DFT descriptors for a related compound, 3,5-dibromo-4-methoxy-aniline, is presented below. These values, obtained from theoretical calculations, offer an approximation of the kind of data that would be generated for this compound.

Table 1: Representative Conceptual DFT Descriptors

| Descriptor | Symbol | Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity | χ | -3.5 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | η | 5.0 | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index | ω | 1.225 | A global index of a molecule's electrophilic nature. |

Note: The values in this table are representative and based on general principles for similar substituted anilines. They are not experimentally derived for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing insights into chemical reactivity and the pathways of chemical reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of this moiety. The electron-withdrawing bromine atoms and the methoxy group will influence the energy of the HOMO. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bearing the bromine substituents.

A smaller HOMO-LUMO gap generally implies higher reactivity. The substituents on the aniline ring will tune this energy gap. The electron-donating groups (-NH2, -OCH3) will raise the HOMO energy, while the electron-withdrawing groups (-Br) will lower the LUMO energy, likely resulting in a moderately reactive compound.

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 | Highest Occupied Molecular Orbital; related to electron-donating ability. |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

Note: The values in this table are representative and based on general principles for similar substituted anilines. They are not experimentally derived for this compound.

Conformational Landscape Exploration and Energetic Profiles

The conformational flexibility of this compound is primarily determined by the rotation around the C-N and C-O bonds. The orientation of the amino (-NH2) and methoxy (-OCH3) groups relative to the benzene ring and to each other will define the different possible conformers.

Computational studies on substituted anilines have shown that the amino group is typically pyramidal, and its orientation can be influenced by adjacent substituents. In the case of this compound, the methoxy group at the ortho position will likely influence the orientation of the amino group through steric hindrance and potential intramolecular interactions.

The energetic profile of the molecule can be explored by rotating the dihedral angles of the amino and methoxy groups and calculating the corresponding energies. This would reveal the most stable conformers and the energy barriers for interconversion between them. It is expected that the most stable conformer will be one that minimizes steric repulsion between the substituents while maximizing favorable intramolecular interactions.

Investigation of Intramolecular and Intermolecular Interactions

The presence of hydrogen bond donors (-NH2) and acceptors (-OCH3, -Br), as well as halogen atoms, in this compound allows for a rich variety of non-covalent interactions.

Intramolecular Interactions:

Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between a hydrogen atom of the amino group and the oxygen atom of the ortho-methoxy group (N-H···O). This interaction would lead to the formation of a five-membered ring, which could contribute to the stability of a particular conformer. The strength of this hydrogen bond would depend on the geometry and the electronic environment.

Halogen Bonding: While less common in intramolecular scenarios, the bromine atoms could potentially engage in weak interactions with the lone pairs of the oxygen or nitrogen atoms.

Intermolecular Interactions:

Hydrogen Bonding: In the solid state or in solution, intermolecular hydrogen bonds are expected to be a dominant force. The amino group can act as a hydrogen bond donor, and the methoxy group and bromine atoms can act as acceptors, leading to the formation of complex supramolecular assemblies.

Halogen Bonding: The bromine atoms on the aniline ring can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. This type of interaction is increasingly recognized as a significant force in crystal engineering and molecular recognition.

The interplay of these intramolecular and intermolecular forces will ultimately determine the crystal packing and the macroscopic properties of this compound.

Reactivity, Reaction Mechanisms, and Derivative Synthesis of 3,4 Dibromo 2 Methoxyaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a key class of transformations for modifying the aromatic core of 3,4-Dibromo-2-methoxyaniline. These reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. nih.gov

Substitution of Bromine Atoms

The two bromine atoms on the aromatic ring of this compound are potential leaving groups in nucleophilic aromatic substitution reactions. The substitution of these bromine atoms can be achieved with various nucleophiles, such as amines and thiols, under appropriate reaction conditions. For instance, the bromine atoms in similar bromo-methoxyaniline derivatives can be replaced by other nucleophiles. The efficiency of these substitution reactions can be influenced by the choice of solvent, with greener alternatives like polyethylene (B3416737) glycol (PEG-400) showing promise in facilitating such transformations under mild conditions. nih.gov

Influence of Methoxy (B1213986) and Amine Groups on Reactivity

The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups significantly influence the reactivity of the aromatic ring. The methoxy group, being strongly activating, directs electrophilic attack to the ortho and para positions. Conversely, in the context of nucleophilic aromatic substitution, the electron-donating nature of these groups can deactivate the ring towards nucleophilic attack unless overcome by strong electron-withdrawing groups. However, their positions relative to the bromine atoms are critical. The methoxy group at position 2 and the amine group at position 1 can influence the stability of the Meisenheimer intermediate formed during the substitution process, thereby affecting the regioselectivity and rate of the reaction.

Coupling Reactions Involving the Aniline (B41778) Moiety

The aniline moiety of this compound is a versatile functional group that can participate in various coupling reactions to form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

C-N Coupling Reactions

The primary amine group of this compound can undergo C-N coupling reactions, such as the Buchwald-Hartwig amination, to form more complex arylamine structures. tcichemicals.com These palladium-catalyzed reactions are a powerful tool for constructing C-N bonds and have broad applications in the synthesis of pharmaceuticals and materials. acs.org Copper-catalyzed Ullmann-type C-N coupling reactions also provide a viable, often more economical, alternative for the amination of aryl halides. thieme-connect.de The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Table 1: Examples of C-N Coupling Reactions with Aniline Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Aryl Halide | Amine | Palladium catalyst and a strong base | Arylamine | tcichemicals.com |

| 4-chloropyridine | 4-methoxyaniline | Supported Cu(I) catalyst | N-(pyridin-4-yl)benzene amine | mdpi.com |

| Aryl Bromide | Amine | Copper/bis(cyclohexanone) oxalyldihydrazone (BCO) | Aniline derivative | thieme-connect.de |

Formation of Schiff Bases and Imines

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases or imines (R₁R₂C=NR₃). arcjournals.orgimist.ma This reaction typically involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to yield the imine. imist.ma Schiff bases are versatile intermediates and ligands in coordination chemistry, capable of forming stable complexes with various transition metals. arcjournals.orgscielo.org.za The reaction is often carried out by heating the reactants in a suitable solvent, sometimes with the addition of a catalytic amount of acid. google.comaaru.edu.jo

Table 2: Synthesis of Schiff Bases from Anilines

| Aniline Derivative | Carbonyl Compound | Reaction Conditions | Product | Reference |

| 4-Methoxyaniline | 3,5-Dibromosalicylaldehyde | Ethanol (B145695), reflux with formic acid catalyst | Schiff base ligand | aaru.edu.jo |

| o-chloroaniline | o-vanillin | Ethanol, reflux | Schiff base ligand (ovan-2-cla) | scielo.org.za |

| Aniline compound | Benzaldehyde compound | Solvent, 15-100 °C | Schiff base phenol (B47542) intermediate | google.com |

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. minia.edu.eg The existing substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles. The amino and methoxy groups are strong activating groups and ortho-, para-directors, while the bromine atoms are deactivating but also ortho-, para-directing.

Given the positions of the current substituents, the only available position for further substitution is position 6. The strong activating nature of the ortho- and para-directing amino and methoxy groups would likely direct an incoming electrophile to this position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eglibretexts.org For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eg Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃. libretexts.org The synthesis of related compounds like 2,6-dibromo-4-methoxyaniline (B1268162) often involves the electrophilic bromination of 4-methoxyaniline.

Oxidation and Reduction Pathways of this compound

While specific studies on the oxidation and reduction of this compound are not documented, the behavior of other substituted anilines provides a framework for its expected reactivity.

Oxidation:

Anilines are generally susceptible to oxidation, and the presence of the activating amino and methoxy groups in this compound would likely enhance this tendency. ccspublishing.org.cn Oxidation can lead to a variety of products, including the formation of colored polymeric materials. The oxidation of substituted anilines by strong oxidizing agents like ferrate(VI) has been studied, and it is proposed that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism to form an anilino radical. researchgate.net This radical is a key intermediate that can lead to various products. researchgate.net In the case of brominated anilines, electrochemical oxidation can lead to dimerization and the formation of substituted 4-amino-diphenylamines. researchgate.net Furthermore, the methoxy group itself can be susceptible to oxidation, potentially forming a quinone derivative under certain conditions.

A study on the oscillatory oxidation of aniline by acidic bromate (B103136) revealed a novel reaction pathway involving the periodic release of carbon dioxide and the formation of complex products such as 2,2-dibromo-5-(phenylimino)cyclopent-3-en-1-one. nih.gov This suggests that the oxidation of this compound could also lead to ring-opening or rearrangement products under specific oxidative stress.

Reduction:

The reduction of this compound would primarily involve the reductive debromination of the C-Br bonds. Studies on related compounds, such as 2,5-dibromoaniline (B181072) and 2,4-dihaloanilines, have shown that selective debromination is achievable. For instance, the reduction of 2,5-dibromoaniline by a ferrous hydroxy complex was significantly enhanced by the presence of metal ions like Cu²⁺, Ag⁺, and Pd²⁺, with Pd²⁺ showing the highest catalytic activity. tandfonline.com

A patented process describes the selective reduction of the 4-halogen in 2,4-dihaloanilines by first protecting the amino group and then using a hydrogen source in the presence of a palladium catalyst. google.comepo.org This suggests that a similar strategy could potentially be employed for the selective reduction of one of the bromine atoms in this compound, leading to monobromo-2-methoxyaniline derivatives. The choice of catalyst and reaction conditions would be crucial in determining the selectivity and efficiency of the reduction.

| Reaction Type | Reagents/Conditions (based on analogous compounds) | Potential Products | Citation |

| Oxidation | Ferrate(VI) | Anilino radical, polymeric materials | researchgate.net |

| Electrochemical Oxidation | Acetonitrile (B52724) solution | Brominated 4-amino-diphenylamines | researchgate.net |

| Acidic Bromate Oxidation | HBrO₃, H₂SO₄ | Ring-contracted products, CO₂ | nih.gov |

| Reductive Debromination | Ferrous hydroxy complex, Pd²⁺ | Monobromo-2-methoxyanilines | tandfonline.com |

| Selective Reduction | Protected amine, Pd catalyst, H₂ source | Monobromo-2-methoxyanilines | google.comepo.org |

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specifically for this compound are not available in the current body of scientific literature. However, insights can be drawn from studies on the mechanisms of reactions involving other substituted anilines.

The elucidation of reaction pathways for transformations involving substituted anilines often points to the formation of key reactive intermediates.

Anilino Radicals in Oxidation: As mentioned, the oxidation of substituted anilines by reagents like ferrate(VI) is suggested to proceed through a hydrogen atom transfer (HAT) from the amino group to the oxidant, forming an anilino radical. researchgate.net This radical species is a pivotal point from which various follow-up reactions can occur, leading to dimerization, polymerization, or further oxidation products. researchgate.net A mechanistic study of the bromate-aniline oscillatory reaction also proposes a mechanism initiated by the formation of an anilino radical, which then couples with 1,4-benzoquinone. nih.gov

Electrophilic Aromatic Substitution: For reactions like halogenation or nitration, the pathway follows the well-established mechanism of electrophilic aromatic substitution. The high electron density of the aniline ring, enhanced by the methoxy group, facilitates the attack on the electrophile. The amino group's strong directing effect, along with the influence of the methoxy and bromine substituents, would determine the regioselectivity of such transformations.

Nucleophilic Substitution: While less common for the aniline ring itself, the bromine atoms on this compound can undergo nucleophilic aromatic substitution, particularly when activated by strong electron-withdrawing groups or catalyzed by transition metals.

Diazotization: The diazotization of substituted anilines with nitrosyl halides is believed to involve an initial N-nitrosation of the aniline, followed by tautomerization of the N-nitroso intermediate. rsc.org

The following table summarizes potential mechanistic pathways for reactions involving this compound, inferred from related systems.

| Transformation | Proposed Key Intermediate/Step (based on analogous compounds) | Mechanistic Class | Citation |

| Oxidation by Ferrate(VI) | Hydrogen Atom Transfer (HAT) to form anilino radical | Radical | researchgate.net |

| Electrochemical Oxidation | Dimerization of anilino radicals | Radical/Dimerization | researchgate.net |

| Bromate-Aniline Reaction | Coupling of anilino radical with 1,4-benzoquinone | Radical/Rearrangement | nih.gov |

| Diazotization | N-nitrosation followed by tautomerization | Electrophilic Substitution | rsc.org |

Computational and kinetic studies on related aniline reactions have provided insights into the nature of the transition states involved.

Cyclic Transition States: In a study of the reaction between phenyl 2,4,6-trinitrophenyl ether and substituted anilines in benzene, negative activation enthalpies were observed. rsc.org This provides strong evidence for a stepwise mechanism involving at least one pre-equilibrium and suggests the formation of a cyclic transition state, in this case, an eight-membered ring. rsc.org Such a mechanism, where the aniline acts as both a nucleophile and a catalyst for proton transfer via a cyclic transition state, could be plausible in other reactions of this compound in non-polar solvents.

Diffusion-Controlled Reactions: For very fast reactions like the diazotization of highly reactive anilines by nitrosyl halides, the reaction rate can approach the diffusion-controlled limit. rsc.org This implies that the activation barrier for the reaction is very low, and the rate is primarily determined by how quickly the reactant molecules can encounter each other in solution. Given the activated nature of the this compound ring, some of its reactions could also fall into this category.

Computational Modeling: Density Functional Theory (DFT) has been employed to investigate the oxidation mechanism of substituted anilines by ferrate(VI). researchgate.net These calculations help in determining the geometries of reactants, intermediates, transition states, and products, as well as the associated energy barriers for different potential pathways. Such computational analyses would be invaluable for a detailed understanding of the transition states in the reactions of this compound.

While specific transition state analyses for this compound are absent from the literature, the principles derived from these related studies offer a solid foundation for predicting its mechanistic behavior.

Role of 3,4 Dibromo 2 Methoxyaniline As a Key Intermediate in Complex Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic placement of reactive sites on the 3,4-Dibromo-2-methoxyaniline ring makes it an ideal starting material for the synthesis of various heterocyclic systems.

Synthesis of Substituted Indoles

Substituted indoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals. openmedicinalchemistryjournal.com While direct routes to indoles from this compound are not extensively documented in readily available literature, its structural motifs are relevant to established indole (B1671886) synthesis methodologies. For instance, the Sandmeyer isonitrosoacetanilide synthesis is a classic method for preparing isatins, which are precursors to indoles. researchgate.netscispace.com This reaction involves the treatment of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632). scispace.com Although meta-substituted anilines can lead to isomeric mixtures, this highlights a potential pathway where a dibromo-methoxyaniline derivative could be employed. scispace.com

Another relevant method is the Stolle procedure, an alternative to the Sandmeyer synthesis, where anilines react with oxalyl chloride to form an intermediate that cyclizes to an isatin (B1672199) in the presence of a Lewis acid. studfile.net The Gassman indole synthesis offers a different approach, involving the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. studfile.net Furthermore, the Bartoli indole synthesis utilizes ortho-substituted nitroarenes with vinyl Grignard reagents, a method particularly useful for creating 7-substituted indoles. wikipedia.org The presence of bulky ortho substituents often enhances the yield, a feature relevant to the structure of this compound. wikipedia.org

The following table outlines common indole synthesis methods where an aniline derivative like this compound could theoretically be a precursor.

| Synthesis Method | Key Reagents | Intermediate/Product Type | Reference |

| Sandmeyer Synthesis | Chloral hydrate, hydroxylamine | Isonitrosoacetanilide, Isatin | researchgate.netscispace.com |

| Stolle Procedure | Oxalyl chloride, Lewis acid | Chlorooxalylanilide, Isatin | studfile.net |

| Gassman Synthesis | t-Butyl hypochlorite, triethylamine | 3-Methylthio-2-oxindole | studfile.net |

| Bartoli Synthesis | Vinyl Grignard reagent | Substituted Indole | wikipedia.org |

Derivatization to Benzimidazoles and Triazoles

This compound is a documented precursor in the synthesis of benzotriazoles. rsc.org A notable synthetic route involves the lithiation and subsequent cyclization of 2-azidoaryl bromides, which can be prepared from the corresponding anilines. rsc.org This method provides a pathway to various substituted benzotriazoles. rsc.org

Triazoles, in general, are a significant class of heterocyclic compounds with a wide range of applications. researchgate.net The synthesis of benzimidazole-1,2,3-triazole hybrids has been reported, showcasing the modular nature of building complex heterocyclic systems. nih.gov While not directly starting from this compound, these syntheses often involve the coupling of substituted anilines or their derivatives. For example, the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a powerful tool for creating triazole rings, often starting from an azide (B81097) derived from a primary amine. ossila.com

Formation of Isonitrosoacetanilide Derivatives

Isonitrosoacetanilides are crucial intermediates in the Sandmeyer synthesis of isatins. researchgate.netscribd.com A two-step procedure for synthesizing these derivatives involves the acylation of an aniline with 2,2-diacetoxyacetyl chloride, followed by a reaction with hydroxylamine hydrochloride. researchgate.net This method is particularly effective for anilines with poor aqueous solubility or those containing electron-rich ortho-substituents, characteristics that apply to this compound. researchgate.net The formation of isonitrosoacetanilides from anilines is a well-established chemical transformation. researchgate.netstudfile.net

Scaffold for Complex Molecular Architecture (excluding direct biological applications)

The dibromo-methoxy substitution pattern of this compound provides a robust scaffold for the assembly of more complex, non-biological molecular structures.

Construction of Poly-substituted Aromatic Systems

The synthesis of poly-substituted benzene (B151609) rings is a fundamental challenge in organic chemistry. libretexts.org The order of substituent introduction is critical due to the directing effects of the existing groups on the aromatic ring. libretexts.org Starting with a pre-functionalized ring like this compound offers a strategic advantage. The bromine atoms can be further functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. The amino group can be modified or replaced, and the methoxy (B1213986) group can influence the reactivity and orientation of subsequent reactions. This allows for the controlled and regioselective construction of highly substituted aromatic systems.

Incorporation into Supramolecular Structures

The synthesis of Schiff bases from substituted anilines is a common strategy for creating molecules that can self-assemble into larger structures through hydrogen bonding and π-π stacking interactions. researchgate.net While not directly using this compound, a study on a similar compound, (E)-4,6-dibromo-3-methoxy-2-[(p-tolylimino)methyl]phenol, demonstrates how such molecules can form complex supramolecular networks. researchgate.net

Advanced Synthetic Applications in Target-Oriented Synthesis (excluding specific final product applications)